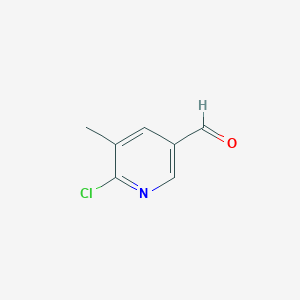

6-Chloro-5-methylnicotinaldehyde

Übersicht

Beschreibung

6-Chloro-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

- Dissolve 5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- After the addition is complete, continue refluxing for several hours.

- Cool the reaction mixture and quench with water.

- Extract the product using an organic solvent and purify by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: 6-Chloro-5-methylnicotinic acid.

Reduction: 6-Chloro-5-methyl-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

CMNA serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various transformations, making it valuable in synthetic organic chemistry. For instance, it can be utilized to produce derivatives that may have enhanced biological activity or novel properties.

| Application Area | Description |

|---|---|

| Synthesis of Heterocycles | Used as a building block for synthesizing nitrogen-containing heterocycles. |

| Pharmaceutical Development | Potential precursor for drugs targeting metabolic pathways. |

Research indicates that CMNA exhibits biological activity, particularly as an inhibitor of nicotinamidase enzymes. These enzymes are crucial in metabolic pathways, and their inhibition can disrupt energy metabolism in organisms like Plasmodium falciparum, the malaria parasite. This suggests potential applications in pharmacology for treating metabolic disorders and infectious diseases.

| Biological Target | Effect |

|---|---|

| Nicotinamidase Enzymes | Inhibition leads to altered cellular metabolism, indicating therapeutic potential against certain diseases. |

Medicinal Chemistry

Ongoing studies aim to explore CMNA's potential as a precursor for pharmaceuticals targeting specific diseases. Its structural similarity to nicotinic acid derivatives hints at possible applications in developing drugs for conditions such as cancer and metabolic disorders.

- Case Study : A study demonstrated that derivatives of nicotinamide, including CMNA, showed competitive inhibition against nicotinamidases, suggesting their potential use in drug design aimed at metabolic regulation .

Industrial Applications

In addition to its roles in research and medicine, CMNA is also utilized in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into various industrial processes where specific chemical properties are required.

Safety Considerations

While CMNA shows promise in various applications, handling precautions are necessary due to limited safety data on chlorinated aldehydes. General safety guidelines for handling such compounds should be followed to mitigate risks associated with exposure.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methylnicotinaldehyde depends on its specific application. The chlorine atom can also influence its reactivity and interaction with other molecules, potentially affecting biological pathways and molecular targets .

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-5-methyl-3-pyridinecarbaldehyde

- 6-Chloro-5-methyl-3-pyridinecarboxaldehyde

- 2-Chloro-5-formyl-3-methylpyridine

Comparison: Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic processes .

Biologische Aktivität

6-Chloro-5-methylnicotinaldehyde (6-CMN) is a compound that has garnered interest due to its structural similarities to nicotinic acid and other pyridine derivatives. Its biological activity has been explored primarily in the context of enzyme inhibition and potential therapeutic applications, particularly against metabolic disorders.

- Molecular Formula : C₇H₆ClNO

- Molecular Weight : 155.58 g/mol

- Melting Point : 51-53 °C

- Structure : Characterized by a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 5-position, along with an aldehyde functional group.

Research indicates that 6-CMN exhibits inhibitory effects on nicotinamidase enzymes, which play a crucial role in metabolic pathways by regulating intracellular nicotinamide concentrations. This inhibition can disrupt energy metabolism, particularly in organisms like Plasmodium falciparum, the malaria parasite, suggesting its potential use in pharmacological applications targeting metabolic disorders .

Inhibition of Nicotinamidases

Nicotinamidases are involved in the conversion of nicotinamide to nicotinic acid, affecting NAD+ levels and thus influencing various cellular processes. Inhibition of these enzymes by 6-CMN can lead to significant alterations in cellular metabolism, making it a subject of interest in studies focused on energy metabolism and disease mechanisms .

Biological Activity Overview

The biological activity of 6-CMN can be summarized as follows:

- Enzyme Inhibition : Primarily inhibits nicotinamidase enzymes, impacting energy metabolism.

- Potential Therapeutic Uses : Investigated for applications in treating metabolic disorders and possibly as an anti-malarial agent.

Comparative Analysis with Similar Compounds

The following table compares 6-CMN with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 6-Chloro-4-methylnicotinaldehyde | 0.81 | Chlorine at position 6; methyl at position 4 |

| 2-Chloro-5-methylnicotinaldehyde | 0.79 | Chlorine at position 2; methyl at position 5 |

| 4-Amino-6-chloronicotinaldehyde | 0.79 | Amino group at position 4; chlorine at position 6 |

| Methyl 6-chloro-5-nitronicotinate | N/A | Contains nitro group; similar aromatic structure |

| 2-Chloroquinoline-6-carbaldehyde | N/A | Different ring structure; retains aldehyde functionality |

These compounds exhibit varying degrees of biological activity and utility in synthetic chemistry, highlighting the uniqueness of 6-CMN due to its specific substituents and functional groups.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that various substituted nicotinamide substrates, including derivatives like 6-CMN, showed significant inhibition of nicotinamidases across different organisms such as Drosophila melanogaster and Caenorhabditis elegans. The findings suggest that the structural modifications in these compounds can influence their inhibitory potency against nicotinamidases .

- Pharmacological Applications : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of 6-CMN to better understand its potential therapeutic uses. Early results indicate promising interactions with biological targets that could lead to new treatments for metabolic disorders .

- Synthetic Accessibility : The synthesis methods for producing 6-CMN have been well-documented, indicating its accessibility for research purposes. Various synthetic routes have been developed, making it feasible for further exploration in both academic and industrial settings.

Eigenschaften

IUPAC Name |

6-chloro-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVEYLUBVYKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599391 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-43-5 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.